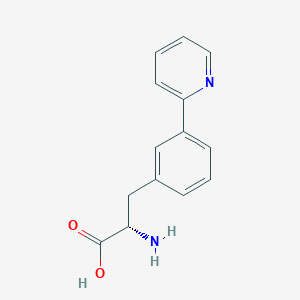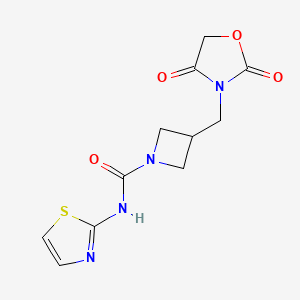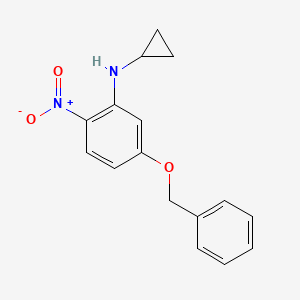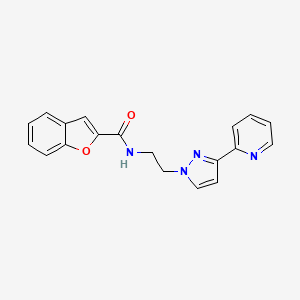
(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a pyridin-2-ylphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions. For instance, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the reaction conditions and the other reactants involved. For instance, it has been shown that N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the compound 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has a molecular weight of 239.1, a melting point of 209-210°C, and is a solid at room temperature .Scientific Research Applications
Molecular Structure and Crystallization
Research on similar compounds has focused on their crystalline structure and the formation of supramolecular assemblies. For instance, a study by Di, K. (2010) on a related compound, "(2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate," emphasized the importance of hydrogen bonding in forming a three-dimensional network within the crystal lattice. This study illustrates the compound's potential in understanding molecular interactions and designing crystalline materials with specific properties (Di, 2010).
Conformational Analysis
Another aspect of scientific interest is the conformational behavior of these compounds in different environments, as demonstrated by Nitek, W., et al. (2020) in their study on "The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives." This research provides insights into how the molecular structure influences the physical and chemical properties, which is crucial for designing compounds with targeted functionalities (Nitek et al., 2020).
Chemical Synthesis and Optimization
The compound has also been a focus in the context of chemical synthesis and optimization. Collins, J., et al. (1998) explored the structure-activity relationship around the phenyl alkyl ether moiety of similar compounds, highlighting the approach to designing more efficient and selective agonists through molecular modifications. This research underscores the compound's relevance in the development of therapeutics and chemical probes (Collins et al., 1998).
Ligand Design for Medical Imaging
Mundwiler, S., et al. (2005) investigated "(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid" as a bifunctional chelator for medical imaging purposes, demonstrating the compound's potential in developing novel diagnostic tools. This work highlights the importance of such compounds in enhancing the specificity and efficacy of imaging agents (Mundwiler et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONOWZDEZLPCGN-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(3-pyridin-2-ylphenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2524076.png)


![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
![5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2524081.png)


![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)



![Benzo[d]thiazol-6-yl(3,3-difluoropyrrolidin-1-yl)methanone](/img/structure/B2524096.png)

